1,2,4-Trichloro-3-vinylbenzene
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Overview
Description
1,2,4-Trichloro-3-vinylbenzene is an organic compound with the molecular formula C8H5Cl3 It is a derivative of benzene, where three chlorine atoms and one vinyl group are substituted on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4-Trichloro-3-vinylbenzene can be synthesized through several methods. One common approach involves the chlorination of 3-vinylbenzene (styrene) under controlled conditions. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) to facilitate the substitution of hydrogen atoms with chlorine atoms on the benzene ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to achieve optimal results.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Trichloro-3-vinylbenzene undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove chlorine atoms, resulting in less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used to replace chlorine atoms with hydroxyl or amino groups.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Less chlorinated benzene derivatives.
Substitution: Hydroxylated or aminated benzene derivatives.
Scientific Research Applications
1,2,4-Trichloro-3-vinylbenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,4-Trichloro-3-vinylbenzene involves its interaction with molecular targets through its functional groups. The vinyl group can participate in addition reactions, while the chlorine atoms can undergo substitution reactions. These interactions can affect various biochemical pathways and processes, depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Trichlorobenzene: Similar in structure but with chlorine atoms at different positions.
1,3,5-Trichlorobenzene: Another isomer with a different arrangement of chlorine atoms.
1,2,4-Trichlorobenzene: Lacks the vinyl group but has the same chlorine substitution pattern.
Uniqueness
1,2,4-Trichloro-3-vinylbenzene is unique due to the presence of both chlorine atoms and a vinyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications that other trichlorobenzene isomers may not be suitable for.
Properties
IUPAC Name |
1,2,4-trichloro-3-ethenylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3/c1-2-5-6(9)3-4-7(10)8(5)11/h2-4H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHISHSHOHYVIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=CC(=C1Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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